[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Overview
Description
“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is an organofluorine compound consisting of acetic acid carrying a 2-(2,2,2-trifluoroethoxy) substituent .
Molecular Structure Analysis
The molecular formula of “[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is C10H9F3O3, and its molecular weight is 234.17 . The SMILES string representation is OC(CC1=CC=C(C=C1)OCC(F)(F)F)=O .Physical And Chemical Properties Analysis
“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is a solid at room temperature .Scientific Research Applications
Pharmacology
Scientific Field
Pharmacology
Application Summary
This compound is explored for its potential use in drug design and synthesis, particularly as a precursor for creating molecules with biological activity.
Experimental Procedures
Researchers utilize [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in the synthesis of various bioactive molecules. The compound serves as a building block in organic synthesis, often undergoing reactions like esterification or amidation to yield derivatives for pharmacological testing.
Results
The synthesized derivatives exhibit a range of biological activities, which are quantified using assays to measure their efficacy and potency against specific targets, such as enzymes or receptors .
Biochemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, this compound is used to study enzyme-substrate interactions and the role of phenylacetic acid derivatives in metabolic pathways.
Experimental Procedures
Biochemical assays are conducted to determine how [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid and its derivatives interact with enzymes. These procedures involve measuring reaction rates, binding affinities, and inhibition constants.
Results
The compound has been found to influence certain enzymatic activities, providing insights into its potential metabolic effects and mechanisms of action within biological systems .
Organic Chemistry
Scientific Field
Organic Chemistry
Application Summary
The compound is used in organic chemistry for the synthesis of complex molecules and the study of reaction mechanisms involving electron-rich phenyl rings.
Experimental Procedures
Organic chemists employ [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in various synthetic routes, utilizing its reactivity to introduce the trifluoroethoxy phenyl moiety into larger molecules.
Results
The reactions often yield high-purity products, as confirmed by spectroscopic analysis, demonstrating the compound’s utility in constructing complex organic molecules .
Materials Science
Scientific Field
Materials Science
Application Summary
This compound is investigated for its potential in creating new materials, such as polymers or coatings, that benefit from the unique properties imparted by the trifluoroethoxy group.
Experimental Procedures
Material scientists incorporate [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid into polymers through copolymerization or as a modifier to alter surface properties.
Results
The resulting materials exhibit altered hydrophobicity, thermal stability, and chemical resistance, making them suitable for specialized applications .
Environmental Science
Scientific Field
Environmental Science
Application Summary
The environmental impact of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is studied, including its biodegradability and potential as an environmental contaminant.
Experimental Procedures
Environmental scientists assess the compound’s stability and breakdown in various ecosystems, using analytical techniques to detect and quantify its presence in soil and water samples.
Results
Studies indicate that the compound has a moderate rate of degradation in environmental conditions, with specific breakdown products identified and quantified .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
Analytical chemists use [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid as a standard or reagent in the development of analytical methods for detecting similar compounds.
Experimental Procedures
The compound is used in calibration curves and as a reference in mass spectrometry and chromatography to ensure accurate quantification of analytes in complex mixtures.
Results
The use of this compound in analytical methods has led to the development of sensitive and specific assays for detecting phenylacetic acid derivatives in various samples .
This analysis provides a detailed overview of the diverse applications of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid across different scientific fields, highlighting its versatility and importance in research.
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
This compound is utilized in the design and synthesis of new medicinal agents, particularly those targeting gastric conditions.
Experimental Procedures
Medicinal chemists synthesize derivatives of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid to create new proton pump inhibitors (PPIs) for treating acid-related gastric diseases. The synthesis involves creating analogs of well-known PPIs with the inclusion of the trifluoroethoxy phenyl group .
Results
The new compounds demonstrate promising inhibitory effects on gastric acid secretion in preliminary in vitro assays, indicating potential for further development as therapeutic agents .
Cancer Research
Scientific Field
Cancer Research
Application Summary
Derivatives of this compound are investigated for their anti-cancer properties, with a focus on their mechanism of action against various cancer cell lines.
Experimental Procedures
Cancer researchers conduct in vitro and in vivo studies to evaluate the anti-cancer efficacy of synthesized 1,3,4-oxadiazoles tethered with the [4-(2,2,2-Trifluoroethoxy)phenyl] group. These studies involve testing the compounds against different cancer cell lines and analyzing their ability to induce apoptosis or inhibit cell proliferation .
Results
The studies reveal that certain derivatives exhibit significant anti-cancer activity, with potential as chemotherapeutic agents .
Synthetic Organic Chemistry
Scientific Field
Synthetic Organic Chemistry
Application Summary
The compound is used in the development of new synthetic methodologies and as an intermediate in the synthesis of complex organic structures.
Experimental Procedures
Organic chemists use [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in various synthetic transformations, such as cross-coupling reactions, to introduce the trifluoroethoxy phenyl moiety into target molecules .
Results
The reactions typically result in high yields and selectivity, showcasing the compound’s utility in constructing diverse organic molecules .
Chemical Biology
Scientific Field
Chemical Biology
Application Summary
In chemical biology, the compound is used to probe the function of biological molecules and to understand the chemical basis of biological processes.
Experimental Procedures
Chemical biologists employ [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in the design of molecular probes that can selectively bind to proteins or nucleic acids, allowing for the study of their function and interactions .
Results
The probes derived from this compound have enabled the identification and characterization of new biological targets, contributing to the understanding of complex biological systems .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
This compound is explored for its potential in creating nanomaterials and nanostructures, leveraging its unique chemical properties.
Experimental Procedures
Nanotechnologists incorporate [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid into the fabrication of nanoscale materials, such as nanoparticles or nanocomposites, to impart specific functionalities .
Results
The nanomaterials developed using this compound exhibit enhanced properties, such as increased stability and reactivity, which are beneficial for various applications in nanotechnology .
Computational Chemistry
Scientific Field
Computational Chemistry
Application Summary
Computational models and simulations are used to predict the behavior and properties of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid derivatives in various environments.
Experimental Procedures
Computational chemists perform molecular dynamics simulations and quantum chemical calculations to predict the reactivity, stability, and interactions of the compound’s derivatives .
Results
The computational studies provide valuable insights into the potential applications of these compounds, guiding experimental chemists in the design of new molecules .
Safety And Hazards
properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMYZYLWFIMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599140 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | |
CAS RN |
170361-35-0 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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